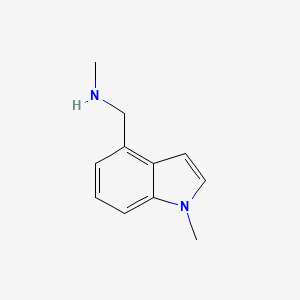
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine
Vue d'ensemble
Description
“N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine” is a chemical compound with the molecular formula C11H14N2 . It is a derivative of indole, a heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for “N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine” were not found, indole derivatives are generally synthesized using a variety of methods . For instance, one method involves the reaction of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine” can be represented by the InChI code: 1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 .Chemical Reactions Analysis
Indole derivatives, including “N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine”, are known to undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis
“N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine” has a molecular weight of 174.25 . It is recommended to be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Novel Synthesis and Potential Applications
Synthetic Approaches and Chemical Properties : Studies have developed novel synthetic routes and characterized the chemical properties of indole derivatives, which are structurally related to N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine. These synthetic methods often involve condensation reactions and aim to explore the pharmacological properties of these compounds, including their potential as anticancer agents and their interactions with enzymes like SIRT1 (Schlosser et al., 2015).
Anticancer Activity : Indole derivatives have been identified as potential anticancer agents. For example, a study synthesized a library of indole-triazole derivatives, evaluating their cytotoxic effects against cancer cell lines. Some compounds showed potent inhibitory action, with further investigation revealing SIRT1 enzyme inhibition as a mechanism of action. This points to the relevance of indole derivatives in developing treatments for conditions like prostatic hyperplasia (Panathur et al., 2013).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes with indole derivatives have been explored for their photocytotoxic properties and potential in cellular imaging. These complexes show promising activity in generating reactive oxygen species and inducing apoptosis under red light, which could be utilized in photodynamic therapy (Basu et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Orientations Futures
While specific future directions for “N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine” are not available, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Propriétés
IUPAC Name |
N-methyl-1-(1-methylindol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-4-3-5-11-10(9)6-7-13(11)2/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCIPTOCOWTPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

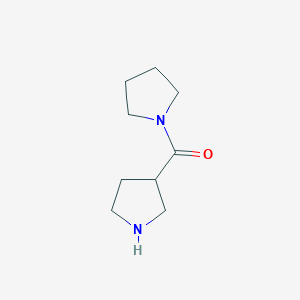
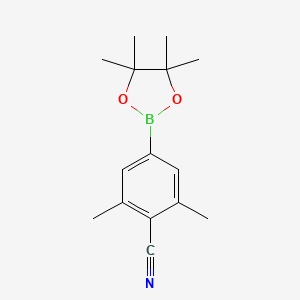
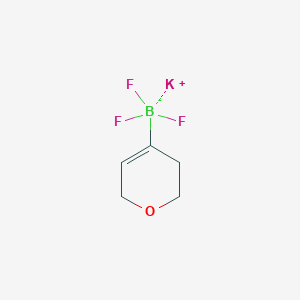
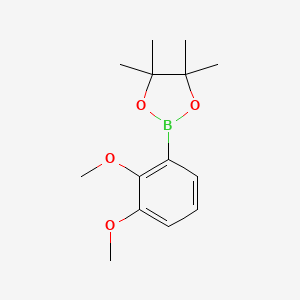
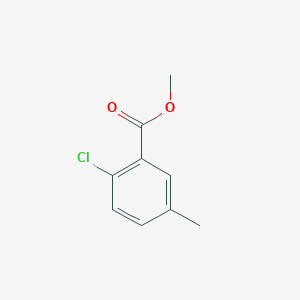
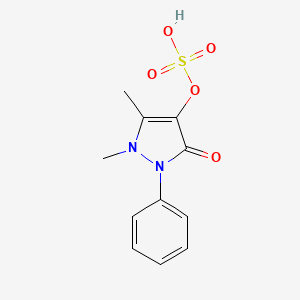
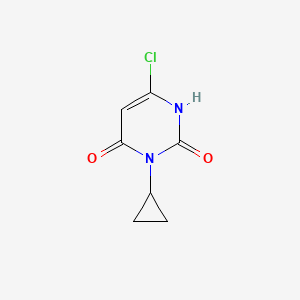
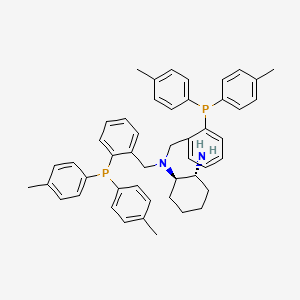
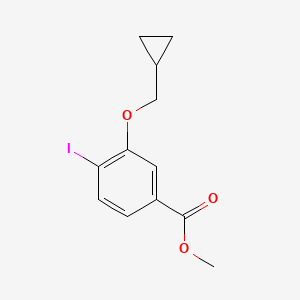
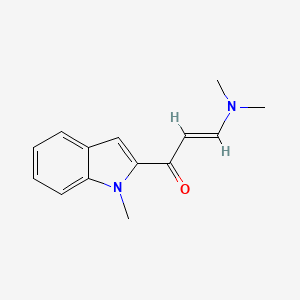
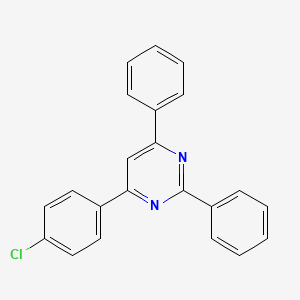
![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)
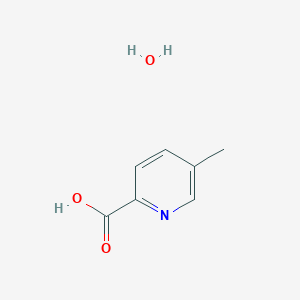
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)